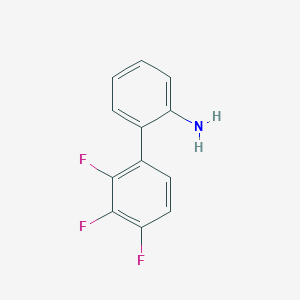
2-(2,3,4-Trifluorophenyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,3,4-Trifluorophenyl)aniline is a chemical compound that belongs to the aniline family, characterized by the presence of a trifluoromethyl group attached to the benzene ring. This structural feature significantly influences the compound's reactivity and physical properties. The trifluoromethyl group is known for its electron-withdrawing nature, which can impact the electronic properties of the molecule.
Synthesis Analysis
The synthesis of trifluoromethyl-substituted anilines, including those similar to 2-(2,3,4-Trifluorophenyl)aniline, often involves metalation as a key step. Metalation, or the replacement of a hydrogen atom with a metal atom, can be achieved with varying site selectivity depending on the protective group used on the nitrogen atom. For instance, N-tert-Butoxycarbonyl-protected anilines can undergo metalation with tert-butyllithium at specific positions on the benzene ring, leading to various electrophilic trapping products . Additionally, the synthesis of dibromo-trifluoromethoxy aniline derivatives has been optimized using brominating agents like Br2 and Br2-H2O2, achieving high yields and purity .
Molecular Structure Analysis
The molecular structure of trifluoromethyl-substituted anilines is significantly influenced by the position of the substituent group on the benzene ring. Spectroscopic methods such as FTIR, FT-Raman, and NMR have been employed to study the vibrational frequencies, structural characteristics, and electronic properties of these molecules . The presence of the trifluoromethyl group can lead to intramolecular hydrogen bonding, which is crucial for the molecule's stability and reactivity.
Chemical Reactions Analysis
Trifluoromethyl-substituted anilines can participate in various chemical reactions, leading to the formation of different heterocyclic compounds. For example, reactions with dianions derived from oximes can facilitate the synthesis of isoxazoles, while reactions with monoanions from benzamidine can yield triazines . The anionically activated trifluoromethyl group in these anilines can undergo elimination of fluoride to generate intermediate products that are precursors to a wide range of synthetic applications.
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-(2,3,4-Trifluorophenyl)aniline derivatives are influenced by the trifluoromethyl group. This group's electron-withdrawing nature affects the molecule's acidity, basicity, and overall reactivity. The introduction of substituents such as hydroxy groups or iodophenylation can further modify these properties, as seen in reactions with phenyliodine(III) bis(trifluoroacetate) . The electronic properties, including HOMO and LUMO energies, can be analyzed using time-dependent DFT methods, providing insights into the compound's potential applications in various fields .
Safety And Hazards
Propiedades
IUPAC Name |
2-(2,3,4-trifluorophenyl)aniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N/c13-9-6-5-8(11(14)12(9)15)7-3-1-2-4-10(7)16/h1-6H,16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOQYVGWCVSTAJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2)F)F)F)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2,3,4-Trifluorophenyl)aniline | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

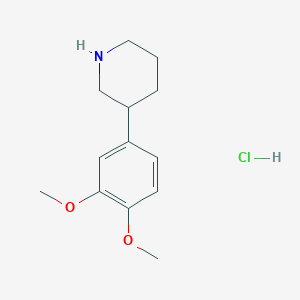
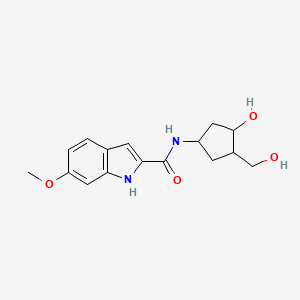
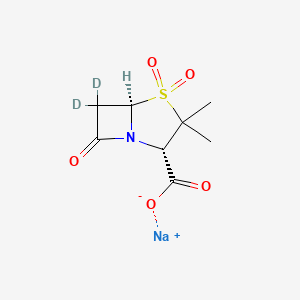
![2-[Methyl-[4-(trifluoromethyl)phenyl]sulfonylamino]acetic acid](/img/structure/B3019173.png)
![3-Cyclopropyl-1-(1-{2-[(difluoromethyl)sulfanyl]benzoyl}piperidin-4-yl)imidazolidine-2,4-dione](/img/structure/B3019174.png)
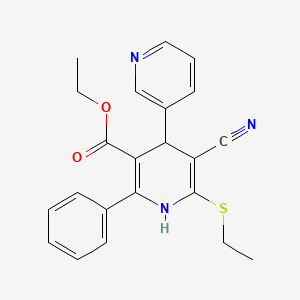
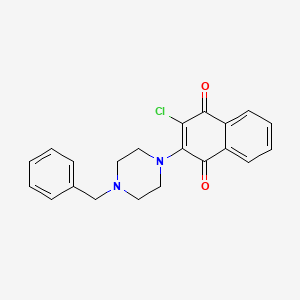
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)pyrrolidin-3-yl]acetamide hydrochloride](/img/structure/B3019178.png)

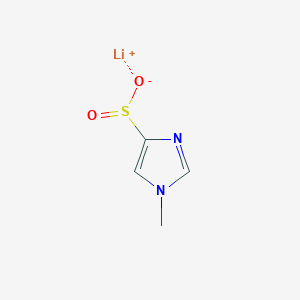
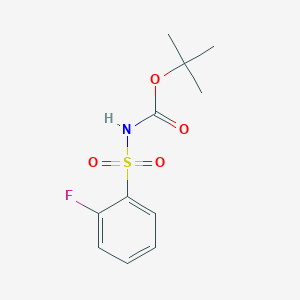
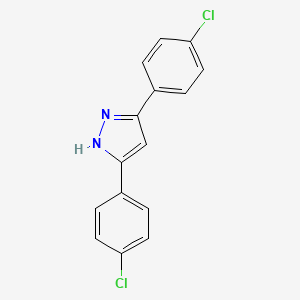
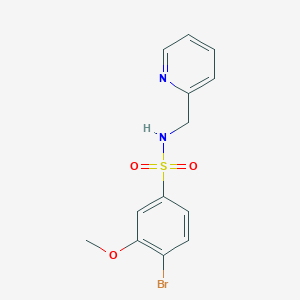
![1'-(furan-3-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B3019187.png)